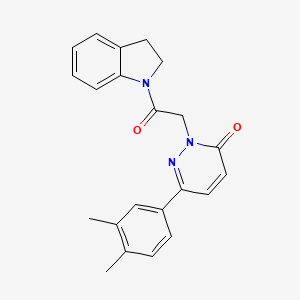

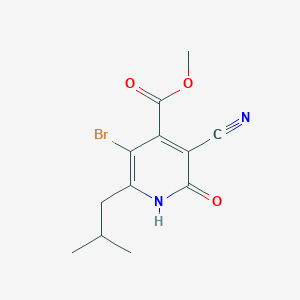

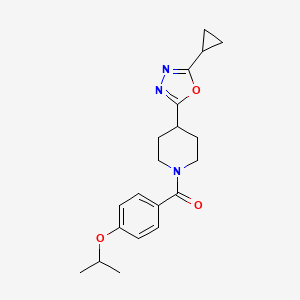

![molecular formula C12H8ClFO3S B2602217 [2-(4-Fluorophenoxy)phenyl]sulfonyl chloride CAS No. 887344-39-0](/img/structure/B2602217.png)

[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride

Overview

Description

“[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride” is a chemical compound used for pharmaceutical testing . It is a fluorinated arylsulfonyl chloride .

Molecular Structure Analysis

The molecular formula of “[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride” is C12H8ClFO3S . The molecular weight is 286.71 .Physical And Chemical Properties Analysis

“[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride” has a molecular weight of 286.71 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Protonation and Sulfonation Studies

Research by Koeberg-Telder et al. (2010) and Wit et al. (2010) investigates the protonation of phenols and the intermediacy of phenyl hydrogen sulfates in sulfonation, respectively. These studies provide insights into the behavior of phenolic compounds in the presence of sulfuric acid, offering valuable information for synthesizing sulfonated aromatic compounds, including derivatives of "[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride" (Koeberg-Telder, Lambrechts, & Cerfontain, 2010) (Wit, Woldhuis, & Cerfontain, 2010).

Fluorescent Labeling Reagents

Tsuruta et al. (2000) developed highly sensitive fluorescent labeling reagents for the determination of phenols by high-performance liquid chromatography (HPLC), utilizing derivatives similar to "[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride." This research underscores the compound's utility in analytical chemistry, particularly in enhancing detection sensitivity in HPLC analyses of phenolic compounds (Tsuruta, Kitai, Watanabe, & Inoue, 2000).

Proton Exchange Membranes

Studies by Kim, Robertson, & Guiver (2008) and Wang et al. (2012) focused on the synthesis of sulfonated poly(arylene ether sulfone)s using fluorinated monomers for applications in proton exchange membranes. These membranes are crucial for fuel cell applications, showcasing the potential of fluorophenyl sulfones in the development of high-performance materials for energy technologies (Kim, Robertson, & Guiver, 2008) (Wang et al., 2012).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

Percec et al. (2001) described the synthesis of functional aromatic bis(sulfonyl chlorides) and their applications as key intermediates in the production of complex organic molecules. This research highlights the utility of sulfonyl chlorides, including "[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride," in synthesizing a wide range of functional materials for various applications (Percec et al., 2001).

Safety and Hazards

properties

IUPAC Name |

2-(4-fluorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO3S/c13-18(15,16)12-4-2-1-3-11(12)17-10-7-5-9(14)6-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGVKOCPVIQILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2602134.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2602136.png)

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)

![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)

![[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2602153.png)